2-Chloro-6-methyl-5-phenylnicotinonitrile

Overview

Description

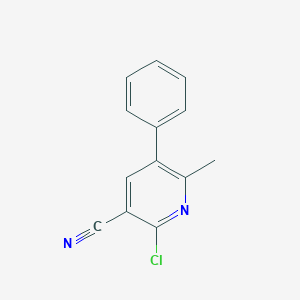

2-Chloro-6-methyl-5-phenylnicotinonitrile is an organic compound with the molecular formula C13H9ClN2 and a molecular weight of 228.68 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a phenyl group at the 5-position of the pyridine ring.

Preparation Methods

The synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methyl-5-phenylpyridine with cyanogen bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like ethanol, under reflux conditions for several hours . Another method involves the use of trichlorophosphate and N,N-dimethylformamide as reagents, with the reaction being conducted at elevated temperatures .

Chemical Reactions Analysis

2-Chloro-6-methyl-5-phenylnicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amines or thioethers.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-5-phenylnicotinonitrile is primarily related to its ability to interact with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may act by interfering with cellular signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

2-Chloro-6-methyl-5-phenylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

2-Chloro-5-phenylnicotinonitrile: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.

6-Methyl-5-phenylnicotinonitrile:

2-Chloro-6-methyl-3-phenylnicotinonitrile: Has the phenyl group at the 3-position instead of the 5-position, leading to different steric and electronic effects.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Biological Activity

Overview

2-Chloro-6-methyl-5-phenylnicotinonitrile (CAS No. 10176-63-3) is an organic compound with the molecular formula and a molecular weight of 228.68 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a chlorinated pyridine ring, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may inhibit the activity of these targets, leading to various pharmacological effects. Notably, it has been investigated for its potential as an NRF2 inhibitor , which plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The presence of the chlorine atom at the second position and the methyl group at the sixth position alters the electronic properties of the molecule, enhancing its reactivity compared to related compounds. This modification may affect how the compound interacts with biological targets.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Methyl substitution | Exhibits different reactivity due to methyl group |

| 2-Chloro-5-phenylnicotinonitrile | Lacks methyl group | May have distinct biological activities |

| 6-Methyl-5-phenylnicotinonitrile | Different halogen position | Potentially different electronic properties |

Case Studies

- Lung Cancer Inhibition : A study focused on a series of nicotinonitrile derivatives, including this compound, demonstrated significant inhibition of lung cancer cell lines with KEAP1 mutations. The compound showed a concentration-dependent reduction in cell viability, indicating its potential as a therapeutic agent in lung cancer treatment .

- Synergistic Effects with Chemotherapeutics : Research highlighted that combining this compound with traditional chemotherapeutics resulted in lower effective doses needed for tumor suppression, suggesting that it may enhance the overall efficacy of cancer treatment protocols .

Properties

IUPAC Name |

2-chloro-6-methyl-5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c1-9-12(10-5-3-2-4-6-10)7-11(8-15)13(14)16-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKNXDBSPNSUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363096 | |

| Record name | 2-chloro-6-methyl-5-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10176-63-3 | |

| Record name | 2-chloro-6-methyl-5-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.